molecular formula C19H17N3O3S3 B2438106 N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 836664-87-0

N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2438106
CAS RN: 836664-87-0
M. Wt: 431.54
InChI Key: VXDBJYAGZMJPLZ-UHFFFAOYSA-N
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Description

“N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a chemical compound with the molecular formula C12 H11 N O3 S2. It has a molecular weight of 281.35 . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene-based analogs have been synthesized by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The structure also includes a methanesulfonamide group attached to a phenyl ring .


Physical And Chemical Properties Analysis

This compound has a logP value of 2.2399 and a logD value of 1.9984 . It has six hydrogen bond acceptors and one hydrogen bond donor . The polar surface area is 56.591 .

Scientific Research Applications

Structural Insights :The research by (Dey et al., 2015) focuses on the structural study of nimesulidetriazole derivatives, including their crystal structures and molecular geometries. The study emphasizes the impact of substitution on the supramolecular assembly and the nature of intermolecular interactions. The analysis uses X-ray powder diffraction data and incorporates Hirshfeld surfaces and 2D fingerprint plots to compare with nimesulide polymorphs.

Reactivity and Synthetic Approaches :Research by (Aizina et al., 2012) presents a new synthetic approach to phenylmethanesulfonamide derivatives. The study highlights the reactivity of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, leading to the creation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. The reactivity of the product is demonstrated through alkylation reactions with various aromatic and heteroaromatic compounds.

Conformation and Self-association Studies :Research by (Sterkhova et al., 2014) explores the conformation and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide. The study delves into the structure and self-association in solution using IR spectroscopy and quantum chemical methods. It reveals the formation of cyclic dimers in inert solvents and chain associates in crystals through hydrogen bonding.

Interaction Studies with Aqueous Solutions :(Raphael et al., 2015) investigates the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives. The study examines the effect of temperature and concentration on these interactions using volumetric and acoustic properties. It provides insights into solute-solute, solute-solvent, and solvent-solvent interactions in the mixtures.

Adsorption and Corrosion Inhibition Studies :(Olasunkanmi et al., 2016) focuses on the adsorption characteristics and inhibition of mild steel corrosion by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides. The study uses Tafel polarization measurements and electrochemical impedance spectroscopy to demonstrate the protective efficacy of these compounds against acid attack on mild steel surfaces.

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” and similar compounds could be subjects of future research in medicinal chemistry.

properties

IUPAC Name

N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S3/c1-28(24,25)21-14-8-6-13(7-9-14)15-12-16(17-4-2-10-26-17)22(20-15)19(23)18-5-3-11-27-18/h2-11,16,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDBJYAGZMJPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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